The Core Mechanism of Action of VO-Ohpic Trihydrate: An In-depth Technical Guide
The Core Mechanism of Action of VO-Ohpic Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] Its mechanism of action revolves around the specific inhibition of PTEN's lipid phosphatase activity, which leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[5] This accumulation subsequently activates downstream signaling pathways, most notably the PI3K/Akt pathway, resulting in a cascade of cellular responses. These responses include enhanced glucose uptake, promotion of cell survival, and induction of cellular senescence, making VO-Ohpic trihydrate a valuable tool for research in cancer, diabetes, and cardiovascular diseases.[1][3][6] This guide provides a comprehensive overview of the core mechanism of action of VO-Ohpic trihydrate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism: PTEN Inhibition and Downstream Signaling
VO-Ohpic trihydrate functions as a reversible, non-competitive inhibitor of PTEN.[5][7] The vanadium complex directly interacts with the enzyme, affecting both Kmand Vmax.[5] This inhibition is highly specific for PTEN over other phosphatases such as protein tyrosine phosphatases (PTPs) like PTP1B, SHP1, and SHP2, as well as other lipid phosphatases.[3][4][8]
The primary consequence of PTEN inhibition by VO-Ohpic trihydrate is the upregulation of the PI3K/Akt signaling pathway. PTEN normally dephosphorylates PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus acting as a brake on the PI3K pathway.[5] By inhibiting PTEN, VO-Ohpic trihydrate allows for the sustained phosphorylation and activation of Akt and its downstream effectors.[1][3][6]
Key Signaling Pathways Activated by VO-Ohpic Trihydrate
The inhibition of PTEN by VO-Ohpic trihydrate initiates a signaling cascade with diverse cellular outcomes. The central pathway affected is the PI3K/Akt/mTOR pathway.
-
PI3K/Akt/mTOR Pathway: Activated Akt phosphorylates and activates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival.[2][9] Akt also phosphorylates and inactivates pro-apoptotic proteins like Bad and the transcription factor FoxO3a, thereby promoting cell survival.[1][3][6]
-
Nrf-2 Signaling Pathway: In the context of cellular stress, VO-Ohpic trihydrate has been shown to activate the Nrf-2 signaling pathway.[7] This pathway is crucial for cellular defense against oxidative stress. Activation of Nrf-2 and its downstream target heme oxygenase-1 (HO-1) can protect cells from apoptosis and degeneration.[7]
The following diagram illustrates the core signaling pathway affected by VO-Ohpic trihydrate.
Caption: Core signaling pathway affected by VO-Ohpic trihydrate.
Quantitative Data
The potency and selectivity of VO-Ohpic trihydrate have been quantified in numerous studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for PTEN | 35 nM | Recombinant PTEN, PIP3-based assay | [1][3][6] |
| IC50 for PTEN | 46 ± 10 nM | Recombinant PTEN | [2][10] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [2][5] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [2][5] |
| Saturation of Akt phosphorylation | 75 nM | NIH 3T3 and L1 fibroblasts | [3][4] |
| Cell Line | Effect | Concentration | Time | Reference |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | 0-5 µM | 72 h | [1][6] |
| Hep3B (low PTEN) | Induction of senescence-associated β-galactosidase activity | Not specified | 5 days | [9] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability and proliferation | 0-5 µM | 72 h | [1][6] |
| SNU475 (PTEN-negative) | No effect on cell viability | Not specified | Not specified | [1][6] |
| NIH 3T3 and L1 fibroblasts | Increased Akt phosphorylation | Dose-dependent, saturation at 75 nM | Not specified | [3][4] |
| Animal Model | Administration | Dosage | Effect | Reference |
| Nude mice with Hep3B xenografts | Intraperitoneal (i.p.) | 10 mg/kg | Significant inhibition of tumor growth | [1][6] |
| C57BL6 mice | Intraperitoneal (i.p.) | 10 µg/kg | Decreased myocardial infarct size | [2][10] |
| C57BL6 mice | Intraperitoneal (i.p.) | Not specified | Increased survival after cardiac arrest, increased lactate clearance, decreased plasma glucose | [1][6] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to characterize the mechanism of action of VO-Ohpic trihydrate.
PTEN Inhibition Assay (Kinase Assay)
This protocol is adapted from studies measuring the direct inhibitory effect of VO-Ohpic trihydrate on PTEN activity.[5][6][10]
Objective: To determine the IC50 of VO-Ohpic trihydrate for PTEN.
Materials:
-
Recombinant PTEN enzyme
-
VO-Ohpic trihydrate
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)
-
Substrate:
-
Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt
-
3-O-methylfluorescein phosphate (OMFP)
-
-
Detection Reagent (for PIP3 assay): Malachite green solution
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve VO-Ohpic trihydrate in DMSO to create a stock solution (e.g., 100 µM).[5][6] Further dilute with assay buffer containing 1% DMSO to the desired concentrations.[5][6]
-
Enzyme Pre-incubation: In a microplate, pre-incubate recombinant PTEN with varying concentrations of VO-Ohpic trihydrate at room temperature for 10 minutes.[5][6][10]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP).
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes (for PIP3 assay).[5]
-
Reaction Termination and Detection:
-
Data Analysis: Correct for background absorbance/fluorescence from VO-Ohpic in the assay buffer.[5][6] Calculate the percentage of PTEN inhibition for each concentration of VO-Ohpic trihydrate and determine the IC50 value.
Caption: Experimental workflow for PTEN inhibition assay.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on the methodology used to assess the effect of VO-Ohpic trihydrate on the proliferation of hepatocellular carcinoma cell lines.[1][6]
Objective: To measure the effect of VO-Ohpic trihydrate on cell proliferation.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Cell culture medium and supplements
-
VO-Ohpic trihydrate
-
96-well plates
-
Bromodeoxyuridine (BrdU) labeling solution
-
BrdU colorimetric immunoassay kit
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1][6]
-
Treatment: Treat the cells with varying concentrations of VO-Ohpic trihydrate (e.g., 0-5 µM) for 72 hours.[1][6]
-
BrdU Labeling: Add BrdU to the culture medium 24 hours before the end of the treatment period.[1][6]
-
Detection: At the end of the 72-hour treatment, perform the colorimetric immunoassay according to the manufacturer's instructions to quantify the amount of BrdU incorporated into the DNA.
-
Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the control (vehicle-treated) cells.[1][6]
Western Blot Analysis
This protocol is a general guide for assessing the phosphorylation status of proteins in the PI3K/Akt pathway following treatment with VO-Ohpic trihydrate, as described in several studies.[2][9]
Objective: To determine the effect of VO-Ohpic trihydrate on the phosphorylation of Akt, mTOR, and other downstream targets.
Materials:
-
Cell lines of interest
-
VO-Ohpic trihydrate
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with VO-Ohpic trihydrate for the desired time and concentration. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Express the results relative to the vehicle-treated control.[9]
Conclusion
VO-Ohpic trihydrate is a powerful and specific research tool for interrogating the PTEN/PI3K/Akt signaling axis. Its well-characterized mechanism of action, centered on the direct inhibition of PTEN's lipid phosphatase activity, provides a reliable method for upregulating this critical pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize VO-Ohpic trihydrate in their studies of cancer, metabolic disorders, and other diseases where PTEN signaling plays a pivotal role. The continued investigation into the nuanced effects of this compound will undoubtedly yield further insights into the complex regulatory networks governed by PTEN.
References
- 1. VO-Ohpic trihydrate | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
